

# Comparative Kinase Profiling: CEP-11981 Tosylate vs. Regorafenib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CEP-11981 tosylate**

Cat. No.: **B1683798**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor **CEP-11981 tosylate** with the alternative multi-kinase inhibitor, Regorafenib, supported by available experimental data.

This guide provides a comparative analysis of the kinase inhibitor **CEP-11981 tosylate**, a multi-targeted inhibitor of receptor tyrosine kinases involved in angiogenesis.<sup>[1][2]</sup> Its performance is compared with Regorafenib, another multi-kinase inhibitor with a broad spectrum of activity against kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.<sup>[1][3]</sup>

## On-Target Kinase Inhibition Profile of CEP-11981 Tosylate

CEP-11981 is an orally active, multi-targeted tyrosine kinase inhibitor.<sup>[1]</sup> Preclinical data have demonstrated its inhibitory activity against several key kinases involved in angiogenesis. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR-1       | 3         |
| VEGFR-2       | 4         |
| Tie-2         | 22        |
| FGFR-1        | 13        |
| c-SRC         | 37        |
| Aurora A      | 42        |

Table 1: On-target kinase inhibition data for **CEP-11981 tosylate**.[\[1\]](#)

## Off-Target Kinase Profile of CEP-11981 Tosylate

A comprehensive off-target kinase profile for CEP-11981 was determined by screening against a panel of 217 kinases. The selectivity of the compound was quantified using a selectivity score (S90 at 1  $\mu$ M) of 0.25. This score represents the fraction of kinases in the panel that are inhibited by more than 90% at a 1  $\mu$ M concentration. A lower selectivity score indicates a more selective inhibitor. However, the detailed data from this screen, showing the specific inhibition of each of the 217 kinases, is not publicly available. The observed treatment-related grade 3/4 neutropenia in clinical trials at the highest doses suggests some off-target inhibition.[\[4\]](#)

## Kinase Affinity Profile of a Comparative Inhibitor: Regorafenib

Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in treating various cancers.[\[3\]](#) Its kinase inhibitory profile has been characterized, with binding affinities (Kd) determined for a panel of kinases. A selection of this data is presented below.

| Target Kinase  | Kd (nM) |
|----------------|---------|
| RET            | 5.2     |
| KIT            | 6.9     |
| PDGFR- $\beta$ | 8.3     |
| VEGFR-1        | 15      |
| VEGFR-2        | 23      |
| VEGFR-3        | 28      |
| TIE-2          | 290     |
| FGFR-1         | 270     |
| B-RAF          | 11      |
| RAF-1          | 42      |

Table 2: Dissociation constants (Kd) for Regorafenib against a selection of kinases.[\[3\]](#)

## Experimental Protocols

### KINOMEscan™ Assay Methodology

The off-target kinase profiling and binding affinity measurements for both CEP-11981 and Regorafenib were likely performed using a competitive binding assay platform, such as KINOMEscan™. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

**Principle:** The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are produced as fusions with a DNA tag. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

**Procedure:**

- **Immobilization of Ligand:** A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1  $\mu$ M for a screening panel).
- **Washing:** Unbound kinase and test compound are washed away.
- **Elution and Quantification:** The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- **Data Analysis:** The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For determining binding affinity ( $K_d$ ), the assay is performed with a range of compound concentrations, and the data is fitted to a dose-response curve.

## Signaling Pathway and Experimental Workflow Visualization

Below are diagrams illustrating the key signaling pathways targeted by CEP-11981 and a typical workflow for kinase profiling.

## VEGFR/Tie-2 Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Simplified VEGFR and Tie-2 signaling pathways targeted by CEP-11981.



[Click to download full resolution via product page](#)

Caption: A schematic of the KINOMEscan experimental workflow for kinase profiling.

## Comparison and Conclusion

Both CEP-11981 and Regorafenib are multi-targeted kinase inhibitors with potent activity against key drivers of angiogenesis, including VEGFRs. CEP-11981 shows strong inhibition of VEGFR-1, VEGFR-2, and Tie-2, positioning it as a dual inhibitor of these critical pathways.

Regorafenib also potently inhibits VEGFRs and, in addition, shows high affinity for other important oncogenic kinases such as KIT, RET, and RAF.

A direct and comprehensive comparison of the off-target profiles of CEP-11981 and Regorafenib is challenging due to the lack of publicly available detailed data from the 217-kinase screen for CEP-11981. The selectivity score of 0.25 for CEP-11981 suggests a relatively selective profile at a 1  $\mu$ M concentration. However, without the specific data for each kinase, a head-to-head comparison of off-target effects is not possible.

In conclusion, both CEP-11981 and Regorafenib are potent multi-kinase inhibitors with anti-angiogenic properties. The choice between these or similar inhibitors for research or therapeutic development would depend on the specific kinase targets of interest and the desired selectivity profile. Further disclosure of the comprehensive off-target profiling data for CEP-11981 would be necessary for a more complete comparative assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Kinase Profiling: CEP-11981 Tosylate vs. Regorafenib]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683798#cep-11981-tosylate-off-target-kinase-profiling-data>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)